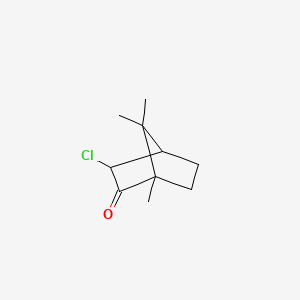

Endo-3-chlorocamphor

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

508-29-2 |

|---|---|

Molecular Formula |

C10H15ClO |

Molecular Weight |

186.68 g/mol |

IUPAC Name |

(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |

InChI Key |

TYKNIXUIZSBZSO-FWWHASMVSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2Cl)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Cl)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Endo 3 Chlorocamphor

Stereoselective Chlorination Approaches

Direct chlorination of camphor (B46023) typically yields the thermodynamically more stable exo-3-chlorocamphor. Therefore, achieving endo selectivity requires carefully designed stereoselective chlorination approaches that can overcome this natural preference.

The functionalization of the camphor framework has been a subject of extensive research, providing a basis for potential routes to endo-3-chlorocamphor. cdnsciencepub.com While direct C-H functionalization methods are continually being developed, achieving control over stereoselectivity at the C3 position remains a key challenge. cdnsciencepub.com The majority of electrophilic attacks on the camphor enolate occur from the exo face, leading to the predominant formation of exo-substituted products.

Research into the methylation of camphor enolates has shown a clear preference for exo attack, resulting in a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, with the exo isomer being the major product. This observation underscores the steric hindrance posed by the C8 methyl group, which shields the endo face of the enolate from electrophilic attack.

Table 1: Stereoselectivity in the Methylation of Camphor Enolate

| Product | Ratio |

| 3-exo-methylcamphor | ~4 |

| 3-endo-methylcamphor | 1 |

This table illustrates the typical exo-selectivity observed in the alkylation of camphor enolates, a challenge that must be overcome for endo-chlorination.

Controlling the stereochemical outcome of the chlorination of camphor to favor the endo isomer requires strategies that can either circumvent the steric hindrance of the exo face or proceed through an intermediate that dictates endo product formation. One potential, though less direct, approach involves the reduction of a suitable precursor where the stereochemistry can be controlled. For instance, the reduction of camphor is highly stereoselective, with hydride attack occurring from the less hindered endo face to produce the exo alcohol, isoborneol (B83184). cerritos.edu This principle of sterically controlled attack could potentially be adapted to a precursor that, upon reaction, would yield the endo-chloro derivative.

Synthesis from Precursor Molecules

Given the challenges of direct endo-chlorination, the synthesis of this compound may be more feasible through the transformation of precursor molecules where the desired stereochemistry is already established or can be readily introduced.

One potential precursor is 3-diazocamphor. researchgate.net This compound can be synthesized from camphor and serves as a versatile intermediate for various transformations at the C3 position. While the direct conversion of 3-diazocamphor to this compound is not well-documented, diazo compounds are known to undergo a variety of reactions, including additions and insertions, that could potentially be exploited to introduce a chlorine atom with the desired stereochemistry. The reactivity of 3-diazocamphor has been explored under various conditions, including microwave irradiation, leading to a range of transformation products. researchgate.net

Another class of potential precursors are camphor hydrazones. These can be readily prepared from camphor and hydrazine hydrate. nih.gov Subsequent modification of the hydrazone moiety could provide a pathway to introduce a chlorine atom at the C3 position, potentially with stereochemical control influenced by the directing effects of the hydrazone group or through a specific reaction mechanism.

Alternative Synthetic Pathways and Process Optimization

Alternative synthetic pathways to this compound could involve multi-step sequences that allow for greater control over stereochemistry. For example, the synthesis could proceed through an intermediate with a planar or near-planar C2-C3 bond, such as a silyl enol ether of camphor. The subsequent reaction of this intermediate with a chlorinating agent could, in principle, be directed to the endo face, although, as previously noted, exo attack is generally favored.

Process optimization for any potential synthesis would involve a detailed study of reaction parameters such as solvent, temperature, and the nature of the chlorinating agent to maximize the yield of the desired endo isomer and minimize the formation of the exo byproduct. The choice of base for enolate formation is also critical, as it can influence the geometry of the enolate and, consequently, the stereochemical outcome of the subsequent electrophilic attack.

Derivatization from Other Halogenated Camphor Analogs

An alternative strategy for the synthesis of this compound is the derivatization from other halogenated camphor analogs, most notably endo-3-bromocamphor. This approach relies on the ability to perform a halogen exchange reaction with retention of stereochemistry.

Endo-3-bromocamphor can be synthesized, and its reactivity has been studied. google.com A nucleophilic substitution reaction at the C3 position could potentially replace the bromine atom with a chlorine atom. However, such reactions on the camphor scaffold can be complex and may be accompanied by rearrangements or elimination reactions. The success of this approach would depend on the choice of chlorine source and reaction conditions that favor a direct substitution pathway.

The photostimulated reaction of arylthiolate ions with endo-3-bromocamphor has been shown to produce both reduction and substitution products, indicating that the C-Br bond can be cleaved under certain conditions. This suggests that a carefully designed reaction sequence could potentially lead to the desired chloro-analog.

Advanced Structural Characterization and Elucidation of Endo 3 Chlorocamphor

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules like endo-3-chlorocamphor in solution.

The proton (¹H) NMR spectrum of this compound is influenced by both steric and electric field effects originating from the chlorine substituent. These effects cause shifts in the resonance frequencies (chemical shifts) of nearby protons. modgraph.co.ukmodgraph.co.ukrsc.org The substituent chemical shifts (SCS) induced by the chlorine atom are complex. Short-range interactions (up to three bonds) are primarily governed by partial atomic charges, while long-range effects are a combination of the electric field from the C-Cl bond and steric interactions. modgraph.co.ukrsc.org Van der Waals interactions are considered a significant contributor to these observed steric effects. rsc.org

The magnitude of the separation between peaks in a multiplet, known as the coupling constant (J-value), provides information about the dihedral angles between adjacent protons, which is crucial for stereochemical assignment. github.iolibretexts.org In rigid systems like camphor (B46023) derivatives, these coupling constants are particularly informative. For instance, in norbornane (B1196662) systems, which are structurally related to camphor, the coupling constants are well-characterized and can be used for unambiguous assignments. modgraph.co.uk

| Parameter | Influencing Factors | Effective Range | Primary Mechanism |

|---|---|---|---|

| Chemical Shift (δ) | Steric Effects, Electric Field Effects, Partial Atomic Charges | Short and Long Range | Through-space and through-bond electronic effects modgraph.co.ukrsc.org |

| Coupling Constant (J) | Dihedral Angle, Bond Length, Electronegativity of Substituents | Typically 2-4 Bonds | Through-bond spin-spin interactions github.iomodgraph.co.uk |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously determining the connectivity of atoms within a molecule. harvard.eduslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the carbon skeleton. modgraph.co.uklibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. libretexts.org The intensity of NOESY cross-peaks is related to the distance between the protons, making it invaluable for determining stereochemistry, such as the endo position of the chlorine atom. harvard.eduutoronto.ca

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique, along with its variant HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and the carbon atoms to which they are directly attached. princeton.edu It is essential for assigning the carbon signals in the ¹³C NMR spectrum. utoronto.ca An extension, HMBC (Heteronuclear Multiple Bond Coherence), reveals longer-range correlations between protons and carbons (typically 2-4 bonds away), which helps to piece together the entire molecular framework. princeton.edu

These techniques, used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals in this compound.

In Carbon-13 (¹³C) NMR spectroscopy, each unique carbon atom in a molecule typically gives a distinct signal. bhu.ac.inmasterorganicchemistry.com The chemical shift of a carbon is sensitive to its local electronic environment. libretexts.orglibretexts.org The presence of the electronegative chlorine atom at the C3 position in this compound causes a significant downfield shift (to a higher ppm value) for the C3 carbon. The chemical shifts of other carbons in the molecule are also affected, albeit to a lesser extent, by the substituent's electronic and steric influences. libretexts.org Proton-decoupled ¹³C NMR spectra are generally used to simplify the spectrum to single lines for each carbon. libretexts.org

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 205 - 220 |

| RCH₂Cl | 40 - 45 |

| R₃CH | 25 - 35 |

| RCH₃ | 10 - 15 |

Modern computational chemistry allows for the prediction of NMR parameters, such as chemical shifts and coupling constants, using methods like Density Functional Theory (DFT). nih.govmines.eduresearchgate.net These calculations can be performed on a 3D model of the molecule. bris.ac.uk By comparing the computationally predicted NMR data with the experimental spectra, researchers can gain confidence in their structural and stereochemical assignments. bris.ac.ukresearchgate.net Machine learning approaches, trained on quantum chemical data, are also emerging as efficient methods for predicting NMR parameters with high accuracy. bris.ac.uk

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography provides the most definitive and accurate information about the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.netmdpi.com

For this compound, X-ray crystallography would unambiguously confirm the endo configuration of the chlorine atom relative to the camphor bridge. It would also provide precise bond lengths, bond angles, and torsional angles for the entire molecule, offering a static picture of its preferred conformation in the solid phase. nih.govmdpi.com The determination of the absolute configuration of related molecules, such as (+)-3-bromocamphor, has been successfully achieved using this method. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are used to study chiral molecules by measuring their interaction with polarized light.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly sensitive to the three-dimensional arrangement of atoms, especially around chromophores (light-absorbing groups) like the ketone group in camphor. libretexts.orgyoutube.com The resulting CD spectrum, often showing positive or negative peaks (known as Cotton effects), is a unique fingerprint of the molecule's absolute configuration. slideshare.net

Optical Rotatory Dispersion (ORD) : ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. slideshare.netwikipedia.org The shape of the ORD curve, especially in the vicinity of an absorption band, is also characteristic of the molecule's stereochemistry. researchgate.net

Both CD and ORD are powerful, non-destructive methods for confirming the chirality and absolute stereochemistry of compounds like this compound. youtube.comslideshare.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy is a potent tool for identifying functional groups and probing the conformational structure of molecules. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, but they are governed by different selection rules, often providing complementary information.

The vibrational spectrum of this compound is expected to be dominated by the characteristic frequencies of its camphor backbone, with distinct contributions from the carbonyl group and the carbon-chlorine bond. The introduction of a chlorine atom at the C-3 position induces changes in the vibrational modes of the parent camphor molecule due to both mass effects and electronic influences.

A detailed assignment of the principal vibrational modes for this compound can be predicted based on Density Functional Theory (DFT) calculations and comparison with experimental data for similar molecules, such as 3-bromocamphor (B185472). The key vibrational frequencies are anticipated as follows:

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of ketones. For camphor, this band typically appears around 1745 cm⁻¹. In this compound, the presence of the electronegative chlorine atom in the α-position to the carbonyl group is expected to cause a slight shift in this frequency. This "alpha-halogenation effect" generally leads to an increase in the C=O stretching frequency due to the inductive effect of the halogen. Therefore, a strong absorption band is predicted in the range of 1750-1770 cm⁻¹ in the IR spectrum. This band would also be present, though likely weaker, in the Raman spectrum.

C-H Stretching and Bending: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the camphor skeleton are expected to appear in the 2850-3000 cm⁻¹ region. The C-H bending and scissoring modes will contribute to a series of peaks in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is a key feature for identifying halogenated compounds. For cyclic chlorinated compounds, the C-Cl stretch typically appears in the range of 600-800 cm⁻¹. For this compound, a medium to strong intensity band in this region of the IR spectrum is anticipated. The corresponding Raman signal might be weaker.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| C=O Stretch | 1750 - 1770 | Strong | Medium | Shifted to higher frequency due to α-halogenation. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong | Characteristic of methyl and methylene groups. |

| CH₂ Scissoring | 1450 - 1475 | Medium | Medium | Typical for methylene groups in the ring structure. |

| CH₃ Bending | 1370 - 1390 | Medium | Medium | Asymmetric and symmetric bending of methyl groups. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Weak-Medium | Diagnostic for the presence of the chlorine atom. |

| Skeletal Vibrations | 800 - 1300 | Medium-Strong | Medium-Strong | Complex pattern indicative of the bicyclic system. |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (beyond basic identification)

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways, which provides valuable structural information. For this compound (C₁₀H₁₅ClO), HRMS would confirm the elemental composition with high accuracy. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) is expected to be complex due to its bicyclic structure. The initial event is the formation of a molecular ion (M⁺), which then undergoes a series of fragmentation reactions to produce smaller, stable ions. The major fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses.

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could involve the loss of a methyl radical (•CH₃) or other alkyl fragments.

Loss of Chlorine: The C-Cl bond can undergo homolytic or heterolytic cleavage, leading to the loss of a chlorine radical (•Cl) or a chloride ion. The loss of HCl through elimination is also a plausible fragmentation pathway.

Ring Cleavage: The strained bicyclic system can undergo various ring-opening and rearrangement reactions. These processes can lead to the formation of characteristic fragment ions. For instance, a retro-Diels-Alder reaction is a common fragmentation pathway for bicyclo[2.2.1]heptane systems.

McLafferty Rearrangement: While less common in rigid bicyclic systems, a McLafferty-type rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage could potentially occur if the geometric constraints are met.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 186.0812 | [C₁₀H₁₅³⁵ClO]⁺ | - | Molecular Ion (M⁺) |

| 151.0812 | [C₁₀H₁₅O]⁺ | •Cl | Loss of chlorine radical |

| 150.0735 | [C₁₀H₁₄O]⁺• | HCl | Elimination of hydrogen chloride |

| 123.0810 | [C₈H₁₁O]⁺ | •CH₃ + CO | α-Cleavage and subsequent loss of CO |

| 109.0653 | [C₇H₉O]⁺ | •C₂H₅ + CO | Ring fragmentation and loss of CO |

| 95.0861 | [C₇H₁₁]⁺ | •Cl + CO | Loss of chlorine and carbonyl group |

| 81.0704 | [C₆H₉]⁺ | Further fragmentation | Complex rearrangements |

It is important to reiterate that the data presented in these tables are predictive and based on established principles of spectroscopy and mass spectrometry, as well as on data from analogous compounds. Experimental verification is necessary for definitive structural confirmation of this compound.

Reactivity and Mechanistic Studies of Endo 3 Chlorocamphor

Reactions Involving the Carbonyl Group

The carbonyl group in endo-3-chlorocamphor is a primary site for chemical transformations, including nucleophilic additions, reductions, and reactions proceeding through enol or enolate intermediates.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A common class of reactions is the reduction of the ketone to a secondary alcohol using hydride reagents.

The reduction of camphor (B46023) and its derivatives with agents like sodium borohydride (B1222165) (NaBH₄) is highly stereoselective. cerritos.eduwpmucdn.com The hydride reagent can approach the carbonyl from two faces: the exo face, which is sterically hindered by the gem-dimethyl bridge, or the less hindered endo face. cerritos.eduquora.com For camphor itself, attack from the less hindered endo side is favored, leading to the formation of isoborneol (B83184) (the exo alcohol) as the major product. wpmucdn.comquora.com In the case of this compound, the presence of the chloro substituent on the same face as the favored hydride attack path can influence the stereochemical outcome, potentially altering the ratio of the resulting diastereomeric chlorohydrins.

| Reaction | Reagent | Major Product (Predicted) | Mechanism Details |

| Reduction | Sodium Borohydride (NaBH₄) | exo-3-chloro-isoborneol | Nucleophilic attack of hydride (H⁻) on the carbonyl carbon. cerritos.eduwpmucdn.com |

| Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Nucleophilic addition of the carbanion-like R group to the carbonyl carbon. masterorganicchemistry.com |

Grignard reagents, which are strong carbon-based nucleophiles, are also expected to react with the carbonyl group. masterorganicchemistry.com This addition would result in the formation of a tertiary alcohol, with the stereochemistry of the addition being dictated by the same steric factors that govern hydride reductions.

Like other ketones with α-hydrogens, this compound can undergo enolization under both acidic and basic conditions. masterorganicchemistry.comleah4sci.com The α-carbon, adjacent to the carbonyl group, can be deprotonated to form a resonance-stabilized enolate ion. masterorganicchemistry.comyoutube.com This process is foundational to a variety of reactions that occur at this position.

Acid-catalyzed enolization is facilitated by protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. researchgate.net The use of strong acids like trifluoromethanesulfonic acid (TfOH) has been noted to promote the enolization of camphor. msu.ru Base-catalyzed enolization involves the direct removal of an α-proton by a base to form the nucleophilic enolate intermediate. leah4sci.com

Once formed, the enol or enolate can react with electrophiles. A key reaction is α-halogenation. youtube.comchemistry.coach Under acidic conditions, the reaction typically leads to mono-halogenation at the more substituted α-carbon via the enol intermediate. youtube.com In basic media, the reaction proceeds through the more nucleophilic enolate. A challenge in base-catalyzed halogenation is that the introduction of a halogen increases the acidity of the remaining α-protons, often leading to poly-halogenation. youtube.com In the specific case of this compound, the 3-position is already substituted, so these reactions would occur at the other α-carbon (C5).

Reactions Involving the Chloro Substituent

The reactivity of the C-Cl bond in this compound is heavily influenced by the rigid bicyclic structure of the camphor skeleton.

Traditional bimolecular nucleophilic substitution (Sₙ2) reactions are severely hindered at the C3 position of the camphor framework. The Sₙ2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the cage-like structure of the molecule. chemguide.co.uklibretexts.org

Unimolecular nucleophilic substitution (Sₙ1) is also unfavorable. This pathway would require the formation of a secondary carbocation at the C3 position. Carbocations prefer a planar geometry, which is difficult to achieve within the strained bicyclic system, making the intermediate energetically unstable. chemguide.co.ukorganic-chemistry.org Consequently, nucleophilic substitution on this compound does not typically proceed through conventional Sₙ1 or Sₙ2 pathways.

Elimination of hydrogen chloride (HCl) from this compound would lead to the formation of an alkene. This reaction, known as dehydrochlorination, is typically promoted by a strong base. ck12.orgyoutube.com The most common mechanism for this is the bimolecular elimination (E2) pathway, which requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. ck12.org Achieving this precise geometric alignment can be challenging in the conformationally restricted camphor skeleton, potentially making E2 reactions slow or requiring forcing conditions. If elimination does occur, it could lead to the formation of unsaturated ketones like camphorquinone (B77051).

A significant pathway for the substitution of the chloro group in this compound and related compounds is the radical nucleophilic substitution, or S(RN)1, mechanism. researchgate.net This process is often initiated by photostimulation or a chemical reductant and involves radical and radical anion intermediates. researchgate.netrsc.org

The S(RN)1 mechanism for this compound can be described in the following steps:

Initiation: An electron is transferred from a donor (e.g., a nucleophile or a photocatalyst) to the this compound molecule, forming a radical anion. The presence of the carbonyl group is crucial as it facilitates this initial electron transfer by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Fragmentation: The radical anion is unstable and rapidly fragments, expelling the chloride ion to generate a 3-camphoryl radical.

Propagation: The 3-camphoryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion.

Electron Transfer: This new radical anion transfers its extra electron to a molecule of the starting this compound, forming the substitution product and regenerating the radical anion of the starting material, thus propagating the chain reaction.

Research on the analogous endo-3-bromocamphor has shown that photostimulated reactions with nucleophiles such as arylthiolate ions proceed via this S(RN)1 mechanism, yielding both substitution and reduction (camphor) products. researchgate.netrsc.org The competition between these products is a characteristic feature of this mechanistic pathway.

| Mechanism Step | Description | Intermediate(s) |

| Initiation | Single electron transfer to the substrate. | Radical anion |

| Fragmentation | Loss of the leaving group (Cl⁻). | 3-camphoryl radical |

| Propagation | Reaction of the radical with a nucleophile. | New radical anion |

| Electron Transfer | Transfer of an electron to a new substrate molecule. | Substitution product |

This electron transfer mechanism provides a viable route for substitution that bypasses the sterically hindered and electronically unfavorable conditions required for traditional Sₙ1 and Sₙ2 reactions.

Rearrangement Reactions of the Bicyclic Camphor Framework

The bicyclic [2.2.1]heptane skeleton of camphor is notably strained, making it susceptible to a variety of skeletal rearrangements. nih.gov This inherent strain, particularly the uncomfortable boat conformation of the cyclohexane (B81311) ring, serves as a significant driving force for reactions that can lead to more stable carbocation intermediates and rearranged products. nih.gov Over a century of research has shown that the camphor framework readily undergoes changes in its structure, often through complex carbocationic pathways. researchgate.net

One of the most common transformations observed in camphor and its derivatives is the Wagner-Meerwein rearrangement. This type of rearrangement involves a 1,2-shift of an alkyl, aryl, or hydride group, driven by the formation of a more stable carbocation intermediate. In the context of the camphor framework, these shifts can lead to significant alterations of the bicyclic structure.

Recent studies on camphor derivatives, such as those derived from camphorquinone, have unearthed deep-seated skeletal rearrangements. nih.govsemanticscholar.org For instance, the reaction of a diol derived from allylated camphorquinone with iodine or bromine does not yield the expected furan-appended product. Instead, it undergoes a profound rearrangement to form a tricyclic perhydrobenzofuran system. nih.govsemanticscholar.org

The plausible mechanism for this transformation begins with the electrophilic addition of iodine to the terminal double bond of the allyl group, forming a cyclic iodonium (B1229267) ion intermediate. nih.govsemanticscholar.org This is followed by a stereospecific ring-opening of the iodonium ion by a nearby hydroxyl group. The proximity and orientation of the participating functional groups are crucial in dictating the reaction pathway, leading to the formation of a spirocyclic oxetane (B1205548) intermediate, which then undergoes further rearrangement to the final tricyclic product. semanticscholar.org The relief of strain and the anti-periplanar nature of the migrating C-C bonds in the norbornane (B1196662) system are key factors facilitating these complex transformations. nih.gov

Table 1: Example of a Skeletal Rearrangement in a Camphor Derivative

| Starting Material | Reagents | Major Product | Key Transformation |

| Diol of allylated camphorquinone | Iodine (I₂) in dioxane | Tricyclic perhydrobenzofuran | Deep-seated skeletal rearrangement |

| Diol of allylated camphorquinone | Bromine (Br₂) in CHCl₃ | Brominated tricyclic perhydrobenzofuran | Deep-seated skeletal rearrangement |

Stereochemical Control and Regioselectivity in Reactions

The rigid, chiral structure of the camphor framework exerts significant influence on the outcomes of its reactions, a concept known as stereochemical control. The existing stereocenters and the sterically hindered concave and convex faces of the molecule dictate the direction of approach for incoming reagents, leading to the preferential formation of one stereoisomer over others. A reaction that produces a predominance of one stereoisomer is termed stereoselective.

For example, the Barbier-type allylation of camphorquinone at the C(3) carbonyl group proceeds with high stereo- and regioselectivity. semanticscholar.org The reaction yields the endo-allylated product, demonstrating that the bulky methyl groups of the camphor skeleton effectively shield one face of the carbonyl group, forcing the allyl group to add from the less hindered face. semanticscholar.org This control over the formation of new stereocenters is a critical aspect of using camphor derivatives as chiral starting materials in synthesis.

Regioselectivity, the preference for reaction at one site over another, is also a key feature of camphor chemistry. In molecules like camphorquinone with two distinct reactive sites (the C(2) and C(3) carbonyls), reactions can be directed to one position. The aforementioned allylation occurs specifically at the C(3) position, showcasing high regioselectivity. semanticscholar.org This selectivity can be attributed to subtle differences in the electronic and steric environment of the two carbonyl groups.

In reactions involving this compound, the endo orientation of the chlorine atom is pivotal. In nucleophilic substitution reactions, the incoming nucleophile's trajectory is influenced by the steric bulk of the bicyclic system. For the closely related endo-3-bromocamphor, reactions with nucleophiles can lead to both substitution and reduction products, with the ratio often dependent on the specific nucleophile and reaction conditions. researchgate.net The stereochemistry of the starting material is preserved or directly influences the stereochemistry of the product, highlighting the principle of stereospecificity, where different stereoisomers of a reactant give rise to stereoisomerically different products. masterorganicchemistry.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics (the rate of reaction) and thermodynamics (the energy changes and stability of reactants and products) is essential for understanding and controlling chemical transformations. Reactions can be under either kinetic or thermodynamic control, which often depends on the reaction conditions, particularly temperature. masterorganicchemistry.com

A kinetically controlled reaction is one where the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. Kinetically controlled conditions typically involve lower temperatures, which provide enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction to occur readily. masterorganicchemistry.com

In the context of reactions involving this compound, the formation of different products, such as substitution or elimination products, can be influenced by these principles. For instance, a substitution reaction might proceed through a lower energy transition state (kinetic control) but result in a sterically crowded, less stable product. An elimination reaction might have a higher activation energy but lead to a more stable, conjugated alkene. By adjusting the temperature, it may be possible to favor one product over the other. At high enough temperatures, many reactions, such as the Diels-Alder reaction, become reversible, allowing the thermodynamically more stable product to predominate. masterorganicchemistry.com

Table 2: Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

| Controlling Factor | Rate of reaction | Stability of product |

| Major Product | Product formed fastest (lowest activation energy) | Most stable product (lowest Gibbs free energy) |

| Reaction Conditions | Typically lower temperatures, shorter reaction times | Typically higher temperatures, longer reaction times |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible |

Computational and Theoretical Investigations of Endo 3 Chlorocamphor

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of endo-3-chlorocamphor. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of halocamphors is significantly influenced by the presence of the halogen atom. Computational studies on related molecules like 3-bromocamphor (B185472) and 3-iodocamphor have provided a framework for understanding these effects. rsc.org Analysis of this compound would similarly focus on the nature of the carbon-chlorine (C-Cl) bond and its interaction with the camphor (B46023) scaffold.

Key insights from such analyses include:

Molecular Orbitals: Calculations can map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the LUMO is expected to be a σ* antibonding orbital associated with the C-Cl bond. Electron attachment into this orbital leads to the formation of a transient anion state, which is often dissociative. rsc.org

Electron Density and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the polarization of the C-Cl bond and the distribution of electron density across the molecule. The electronegative chlorine atom withdraws electron density, creating an electrophilic carbon center at the C3 position.

Anion States: Theoretical calculations on 3-halocamphors indicate that dissociative electron attachment (DEA) proceeds through low-lying σ* anion states. The energy and lifetime of these resonance states are critical in determining the efficiency of halide ion formation. rsc.org While direct data for 3-chlorocamphor is not available, trends from bromo- and iodo-camphor suggest that the σ* resonance for the chloro derivative would be at a higher energy, influencing its DEA cross-section. rsc.org

| Compound | Resonance Energy (eV) | Autoionization Lifetime (fs) | Dissociation Product |

|---|---|---|---|

| endo-3-bromocamphor | ~0.5 - 1.0 | Short | Br⁻ + Camphoryl Radical |

| endo-3-iodocamphor | ~0.2 - 0.7 | Short | I⁻ + Camphoryl Radical |

| This compound (Expected) | > 1.0 | Short | Cl⁻ + Camphoryl Radical |

This table presents data extrapolated from studies on related halocamphors, illustrating the expected trend in resonance properties which are key to understanding electronic structure and reactivity upon electron attachment. rsc.org

The camphor skeleton is a rigid bicyclic system, which severely restricts its conformational freedom. Unlike flexible acyclic molecules, the primary conformational variables for this compound are related to the rotation of the methyl groups and minor puckering of the six-membered ring.

A computational conformational analysis of this compound would typically involve:

Geometry Optimization: Using DFT or ab initio methods to find the lowest energy structure (the global minimum) on the potential energy surface.

Potential Energy Surface Scan: Systematically changing specific dihedral angles (e.g., those involving the methyl groups) to map the energy landscape. This helps identify other stable conformers (local minima) and the energy barriers between them.

Due to the rigid nature of the bicyclo[2.2.1]heptane core, the energy landscape is expected to be characterized by a deep global minimum with high energy barriers to any significant structural rearrangement. The primary purpose of such an analysis would be to obtain a precise, optimized geometry for use in further calculations, such as the prediction of spectroscopic parameters.

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to confirm or interpret experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating these parameters for the optimized geometry of this compound and comparing them to experimental spectra, one can confirm the molecular structure and stereochemistry.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is used to predict infrared (IR) and Raman spectra. The predicted frequencies correspond to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, the C-Cl stretch, and various C-H bending and stretching modes. These predictions are invaluable for assigning peaks in experimental spectra.

| Parameter | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (C3) | DFT/GIAO | ~65-70 ppm | (Available from databases) |

| ¹H Chemical Shift (H3) | DFT/GIAO | ~4.5-5.0 ppm | (Available from databases) |

| C=O Stretch Freq. (IR) | DFT/B3LYP | ~1760 cm⁻¹ | ~1745 cm⁻¹ |

| C-Cl Stretch Freq. (IR) | DFT/B3LYP | ~700-750 cm⁻¹ | (Available from spectra) |

This table illustrates the type of data generated from computational predictions and how it would be compared with experimental results to validate both the computational model and the experimental structure assignment.

Reaction Pathway Modeling and Transition State Elucidation

Computational modeling of such a reaction pathway for this compound would involve:

Locating Stationary Points: Identifying the structures and energies of reactants, intermediates, transition states, and products along the reaction coordinate.

Transition State Elucidation: Finding the transition state structure for the key steps, such as the dissociative electron attachment and the coupling of the camphoryl radical with the nucleophile. Frequency calculations are used to verify a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

Modeling this pathway would confirm why the S(RN)1 mechanism is favored over an S(N)2 mechanism, likely due to the high steric hindrance at the C3 position preventing backside attack.

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity of this compound is governed by a combination of steric and electronic factors inherent to its structure. differencebetween.comnih.gov

Electronic Effects: The primary electronic effect is the inductive withdrawal of electrons by the chlorine atom. This makes the C3 carbon atom electrophilic and susceptible to attack by nucleophiles. The energy of the C-Cl σ* orbital is a crucial electronic factor, as it determines the molecule's ability to accept an electron and initiate radical reactions. rsc.org

Steric Effects: The camphor framework imposes significant steric constraints. The endo face of the molecule is sterically hindered by the boat-like conformation of the six-membered ring and the presence of one of the methyl groups. This steric hindrance makes a traditional S(N)2 reaction, which requires backside attack, extremely difficult at the C3 position. The attacking nucleophile would be blocked by the ring structure. This steric inhibition is a primary reason why reactions at this position often proceed through alternative pathways, such as radical mechanisms or elimination. researchgate.netyoutube.com

The interplay between these effects dictates the molecule's reactivity. While electronic effects make the C3 carbon a target for nucleophiles, steric effects prevent direct attack and favor mechanisms that involve planar radical intermediates, which are less sterically demanding.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for the atoms. This provides insight into molecular motions, conformational changes, and dissociation dynamics.

In the context of halocamphors, Born-Oppenheimer molecular dynamics simulations have been used to study the behavior of the molecule following electron attachment. rsc.org These simulations, performed on the anionic potential energy surface of 3-bromocamphor and 3-iodocamphor, have shown that the dissociation of the halide ion (Br⁻ or I⁻) is extremely fast, occurring on a femtosecond timescale. rsc.org

Applying this type of simulation to this compound would allow researchers to:

Track Atomic Motion: Observe the trajectory of the chlorine atom as it dissociates from the camphoryl radical after the molecule captures an electron.

Determine Dissociation Timescales: Calculate the lifetime of the transient molecular anion before the C-Cl bond ruptures.

Analyze Energy Redistribution: Understand how the excess energy is distributed among the vibrational modes of the resulting camphoryl radical.

These simulations provide a detailed picture of the dynamic events that occur during the initial steps of radical reactions, which are too fast to be observed directly by many experimental techniques.

Applications in Asymmetric Synthesis and Chiral Catalysis

Endo-3-chlorocamphor as a Chiral Building Block

The camphor (B46023) molecule, available in both (1R)-(+) and (1S)-(-) forms, is a classic example of a "chiral pool" starting material. Its rigid bicyclo[2.2.1]heptane skeleton provides a well-defined three-dimensional structure that chemists can exploit to influence the stereochemical outcome of a reaction. The functionalization at various positions, including C3, allows for the introduction of reactive handles to build more complex chiral molecules.

A derivative such as 3-acyl-3-chlorocamphor can be synthesized, demonstrating that the C3 position is accessible for modification. msu.ru While the primary use of this compound itself as a building block is not extensively documented, its structure represents a template for creating chiral molecules. The inherent chirality of the camphor backbone is transferred to subsequent products during a synthetic sequence. This strategy is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The camphor framework has been successfully employed as a chiral auxiliary in the enantioselective synthesis of complex molecules like cis-linear homoallylic alcohols. nih.gov

Derivatization to Chiral Ligands and Organocatalysts

The transformation of camphor derivatives into sophisticated chiral ligands and organocatalysts is a testament to the scaffold's versatility. By chemically modifying the basic camphor structure, researchers have developed a vast library of tools for asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment that directs the enantioselectivity of a reaction.

Prominent examples of camphor-derived auxiliaries include Oppolzer's camphorsultams, which are synthesized from camphorsulfonic acid. researchgate.net These compounds have proven highly effective in a multitude of stereoselective transformations. Similarly, camphor can be converted into chiral 1,3- and 1,4-amino alcohols. These derivatives have been successfully used as chiral ligands in the highly enantioselective addition of organozinc reagents to aldehydes. researchgate.net

The development of N-heterocyclic carbene (NHC) ligands based on the camphor skeleton further illustrates this principle. These ligands, featuring a sulfur ligator atom, have been applied in rhodium-catalyzed asymmetric reactions, showcasing the scaffold's adaptability. nih.gov

Role in Diastereoselective Transformations

When a chiral auxiliary is attached to a prochiral substrate, it can effectively control the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another. The bulky and conformationally rigid camphor scaffold excels in this role by creating a sterically hindered environment that blocks one face of the reactive center.

Oxazolidinone auxiliaries, popularized by David Evans, exemplify this concept, although not derived from camphor, they operate on the same principle of steric shielding that camphor-based auxiliaries employ. wikipedia.org A more direct example is the use of camphorsultam as a chiral auxiliary in Michael additions. The stereoselective addition of thiols to N-methacryloylcamphorsultam, for instance, proceeds with high diastereoselectivity due to the directing influence of the camphor backbone. wikipedia.org Similarly, camphor-derived acrylate (B77674) esters have been used as substrates in Morita-Baylis-Hillman reactions, yielding adducts with notable, albeit modest, diastereoselectivity. researchgate.net

Table 1: Diastereoselective Morita-Baylis-Hillman Reaction Using a Camphor-Derived Auxiliary Reaction of a camphor-derived acrylate ester with an aldehyde in the presence of DABCO.

| Aldehyde | Yield (%) | Diastereomeric Excess (d.e. %) |

| Pyridine-4-carbaldehyde | >91% | 7-33% |

| 6-Methylpyridine-2-carbaldehyde | >91% | 7-33% |

| Data sourced from Mciteka et al. (2016). researchgate.net |

Enantioselective Synthetic Strategies Utilizing the Camphor Scaffold

The ultimate goal of using a chiral scaffold like camphor is to achieve high enantioselectivity in a reaction, creating a significant excess of one enantiomer of the product. This is often accomplished by using a camphor derivative as a chiral auxiliary, which, after guiding the stereoselective transformation, can be cleaved and recycled.

A powerful demonstration of this strategy is the use of camphor-derived 1,4-amino alcohols as chiral catalysts for the addition of diethylzinc (B1219324) to aldehydes. This reaction can produce secondary alcohols with excellent yields and enantiomeric excesses (ee) up to 99%. The specific stereochemistry of the camphor derivative dictates the stereochemistry of the resulting alcohol product. For example, catalysts derived from (+)-camphor typically yield (S)-alcohols, while those from (-)-fenchone (B1675204) (a related terpene) produce (R)-alcohols. researchgate.net This predictable control is a hallmark of a robust enantioselective strategy.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Camphor-Derived Ligands

| Ligand Source | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| (+)-Camphor | S | up to 90% | up to 99% |

| (-)-Fenchone | R | Not specified | Not specified |

| Data sourced from research on camphor-derived amino alcohols. researchgate.net |

These strategies highlight the enduring importance of the camphor scaffold. While this compound itself is not a widely cited reagent, the principles of its potential use are well-established through the extensive and successful application of numerous other camphor derivatives in the field of asymmetric synthesis.

Derivatization and Chemical Transformations of Endo 3 Chlorocamphor

Synthesis of Novel Camphor (B46023) Derivatives

The strategic placement of the chloro group in endo-3-chlorocamphor makes it an excellent precursor for introducing various functionalities at the C3 position via nucleophilic substitution or elimination-addition sequences. This capability has been exploited to create novel camphor derivatives with potential applications in catalysis and materials science.

A significant area of research has been the synthesis of chiral ligands for asymmetric catalysis. For instance, novel 3-hydroxy-3-pyridylcamphor derivatives have been synthesized, marking the first examples where both the pyridyl and hydroxyl groups are attached to the C3 position of the camphor skeleton. scielo.org.za The synthesis pathway involves precursor compounds derived from (R)-(+)-camphor, leading to the final pyridyl alcohol ligands with absolute regio- and stereocontrol. scielo.org.za These C3-pendant ligands have demonstrated significant improvements as catalysts in the asymmetric alkylation of aldehydes compared to previously reported C2-pendant ligands. scielo.org.za

Another class of derivatives includes 3-acyl-3-chlorocamphors. These β-diketone compounds can be synthesized through a sequence involving the aldol (B89426) condensation of camphor with an aldehyde, such as decanal, to produce a mixture of stereoisomeric hydroxy ketones. Subsequent oxidation of this mixture with sodium hypochlorite (B82951) affords the desired enantiomerically pure 3-acyl-3-chlorocamphor. researchgate.netmsu.ru These transformations highlight the utility of the C3 position for creating new carbon-carbon bonds and introducing complex functional groups.

Recent studies have also focused on synthesizing camphor derivatives with potential biological applications. For example, the compound (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol, a Schiff base derivative of camphor, was identified as a potential anthelmintic drug candidate for treating visceral toxocariasis. nih.gov While not directly synthesized from this compound, this research underscores the broad potential of modifying the camphor scaffold to create bioactive molecules. nih.gov

Regioselective and Stereoselective Functionalizations

A central challenge in organic synthesis is the ability to modify a specific position within a molecule (regioselectivity) and to control the three-dimensional arrangement of the new functional group (stereoselectivity). The rigid bicyclic structure of camphor provides a unique template for achieving high levels of selectivity in chemical reactions. chim.it

The synthesis of C3-functionalized camphor derivatives is a prime example of regioselective control. scielo.org.za By starting with a precursor like camphor, reactions can be directed specifically to the C3 position, avoiding unwanted reactions at other sites like C8, C9, or C10. msu.ru The formation of 3-hydroxy-3-pyridylcamphor showcases an efficient method that provides absolute regioselective control, ensuring that functionalization occurs exclusively at the desired carbon atom. scielo.org.za

Stereoselectivity is also critical, particularly when creating chiral catalysts or biologically active molecules. In the context of this compound, the "endo" configuration itself represents a specific stereoisomer. Subsequent reactions can proceed with high diastereoselectivity, influenced by the steric hindrance of the camphor skeleton. For example, the fragmentation of certain camphor-derived oximes proceeds stereoselectively. msu.ru More broadly, catalyst-controlled C-H functionalization has emerged as a powerful strategy for achieving high site-selectivity and stereoselectivity. snnu.edu.cnnih.gov Dirhodium catalysts, for instance, can be designed to selectively functionalize specific C-H bonds, demonstrating that the choice of catalyst can dictate the reaction's outcome at a particular site within a molecule. snnu.edu.cnnih.gov This principle is highly relevant for the selective modification of the camphor backbone.

The table below summarizes examples of selective functionalizations on the camphor scaffold.

| Starting Material Precursor | Reagents | Product Type | Selectivity Achieved |

| (R)-(+)-Camphor | Multi-step synthesis | 3-hydroxy-3-pyridylcamphor | Absolute regio- and stereoselective control scielo.org.za |

| Camphor | 1. Decanal, LDA 2. NaClO, AcOH | 3-Decanoyl-3-chlorocamphor | Regioselective C3 acylation and chlorination researchgate.net |

| n-Alkanes / Alkyl Compounds | Dirhodium catalysts, Donor/acceptor carbenes | Functionalized alkanes | High site-selective, diastereoselective, and enantioselective C-H functionalization snnu.edu.cn |

Transformations Preserving the Bicyclic Structure

A key advantage of using camphor as a chiral starting material is the robustness of its bicyclo[2.2.1]heptane skeleton. researchgate.net Many chemical transformations can be performed on its functional groups without disrupting this core structure, allowing the chirality and conformational rigidity of the scaffold to be transferred to the final product.

The conversion of this compound into other 3-substituted derivatives via nucleophilic substitution is a classic example of a transformation that preserves the bicyclic framework. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups, while the underlying carbon skeleton remains intact. Similarly, the acylation of camphor to form 1,3-diketones under Claisen reaction conditions proceeds without any carbocationic rearrangement of the frame. msu.ru

The camphor framework is amenable to a wide range of modifications, enabling the preparation of structurally and functionally diverse products. chim.it These include:

Fused Heterocycles: Camphor can be used to synthesize fused indole (B1671886) products and other heterocyclic systems. chim.it

Spiro Compounds: Spirocyclic derivatives, such as spiro-furans and spiro-pyrrolidines, can be prepared from camphorquinone (B77051). chim.it

Substituted Derivatives: The introduction of alkylidene groups or other substituents at various positions on the ring is common. chim.it

These transformations highlight the versatility of camphor and its derivatives as scaffolds. The stability of the bicyclic structure ensures that the stereochemical information embedded in the starting material is reliably maintained throughout multi-step synthetic sequences.

Formation of Complex Molecular Architectures

The unique three-dimensional shape and inherent chirality of camphor derivatives make them valuable building blocks for the synthesis of complex molecules. nih.gov The rigid bicyclo[2.2.1]heptane structure can serve as a scaffold to orient functional groups in well-defined spatial arrangements, which is crucial for applications in supramolecular chemistry, drug design, and materials science.

The synthesis of complex molecules often relies on a combination of covalent and noncovalent reactions. nih.gov Functionalized camphor derivatives, such as those obtained from this compound, can be incorporated into larger systems. For example, camphor-derived ligands used in asymmetric synthesis are themselves complex molecules designed to create a specific chiral environment around a metal center. scielo.org.za

The construction of intricate molecules often involves sequential transformations that build complexity step-by-step. eurekalert.org A functionalized camphor core can be a key starting point in a multi-step total synthesis. Its rigid structure can help control the stereochemical outcome of subsequent reactions on appended side chains. The development of methods for the late-stage functionalization of complex molecules, including natural products, demonstrates the power of being able to selectively modify a robust scaffold like camphor. nih.gov By using catalyst-controlled reactions, it is possible to modify specific C-H bonds even in a complex setting, allowing for the derivatization of intricate structures such as steroids and vitamin E derivatives. nih.gov This approach underscores the potential for using this compound and related compounds as foundational elements in the assembly of highly complex and functionally sophisticated molecular architectures.

Future Research Directions and Emerging Avenues

Exploration of Unconventional Reactivity Profiles

While the fundamental reactivity of camphor (B46023) and its derivatives has been extensively studied, there remains significant scope for exploring the unconventional reactivity of endo-3-chlorocamphor. The presence of the chlorine atom at the C3 position, in the endo configuration, introduces specific steric and electronic features that can be exploited to uncover novel chemical transformations.

Future research could focus on the activation of the C-Cl bond under various reaction conditions. For instance, the use of photoredox catalysis or single-electron transfer (SET) mechanisms could lead to the formation of radical intermediates with unique reactivity patterns. The behavior of the 3-camphoryl radical, generated from the corresponding bromo-derivative, has been shown to exhibit interesting electrophilic properties, and similar studies on the chloro-analog are warranted.

Furthermore, the reaction of this compound under forcing conditions, such as high pressure or microwave irradiation, may reveal unexpected rearrangement pathways or intermolecular reactions. One study has already noted the formation of a chloro-substituted β-diketone under specific oxidative conditions, suggesting that the interplay of the carbonyl group and the chlorine substituent can lead to complex and potentially useful chemical transformations. msu.ru A deeper investigation into such reactions could expand the synthetic utility of this compound.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly central to modern synthetic planning. Future research on this compound should prioritize the integration of these methodologies into its synthesis and application. This involves considering factors such as atom economy, the use of renewable resources, and the reduction of hazardous waste.

The synthesis of this compound itself can be a target for green chemistry approaches. Traditional methods may involve the use of harsh chlorinating agents and organic solvents. Future work could explore the use of greener alternatives, such as solid-supported reagents or biocatalytic halogenation. The use of more environmentally benign solvents, or even solvent-free reaction conditions, should also be investigated.

In its application, this compound can be utilized in processes that adhere to green chemistry principles. For example, its use as a catalyst or a chiral auxiliary in reactions that proceed with high efficiency and selectivity would contribute to more sustainable chemical manufacturing. The development of catalytic cycles where this compound or its derivatives can be recycled and reused would be a significant advancement.

Development of Advanced Computational Models for Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. The development of advanced computational models for this compound is a promising avenue for future research.

In silico studies can provide valuable insights into the conformational preferences, electronic structure, and spectroscopic properties of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate key parameters like bond dissociation energies, vibrational frequencies, and NMR chemical shifts. These theoretical predictions can then be correlated with experimental data to validate and refine the computational models.

Furthermore, computational modeling can be used to predict the outcome of reactions involving this compound. For instance, modeling the transition states of potential reaction pathways can help to rationalize observed reactivity and predict the stereochemical outcome of asymmetric transformations. This predictive capability can save significant time and resources in the laboratory by allowing researchers to focus on the most promising experimental conditions.

Potential for Novel Chiral Auxiliary and Catalyst Design

The rigid chiral scaffold of camphor has made it a cornerstone in the design of chiral auxiliaries and catalysts for asymmetric synthesis. The introduction of a chlorine atom in the endo position of the camphor framework in this compound offers a unique opportunity to fine-tune the steric and electronic properties of such auxiliaries and catalysts.

As a chiral auxiliary, the endo-chloro substituent can exert a significant influence on the diastereoselectivity of reactions involving an attached prochiral substrate. The steric bulk and electron-withdrawing nature of the chlorine atom can modify the conformational preferences of the transition state, leading to enhanced facial discrimination. Research into the application of this compound-derived auxiliaries in a variety of asymmetric reactions, such as aldol (B89426) additions, Diels-Alder reactions, and alkylations, is a fertile area for future investigation.

Q & A

Q. How can interdisciplinary teams optimize peer review for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.